molecular formula C8H10ClNO3 B6255137 2-(4-aminophenoxy)acetic acid hydrochloride CAS No. 162221-06-9

2-(4-aminophenoxy)acetic acid hydrochloride

Cat. No.: B6255137
CAS No.: 162221-06-9
M. Wt: 203.6
InChI Key:
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Description

2-(4-aminophenoxy)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3. It is known for its applications in various fields, including medicinal and organic chemistry. This compound is characterized by the presence of an aminophenoxy group attached to an acetic acid moiety, with a hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenoxy)acetic acid hydrochloride typically involves the reaction of 4-aminophenol with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenoxy)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenoxyacetic acid derivatives.

Scientific Research Applications

2-(4-aminophenoxy)acetic acid hydrochloride has been a subject of research in various scientific fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(4-aminophenoxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-aminophenoxyacetic acid: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    2-(4-hydroxyphenoxy)acetic acid: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.

Uniqueness

2-(4-aminophenoxy)acetic acid hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

162221-06-9

Molecular Formula

C8H10ClNO3

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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